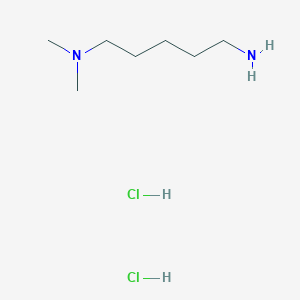

N1,N1-Dimethylpentane-1,5-diamine dihydrochloride

Description

Contextualizing the Significance of Diamines in Advanced Chemical and Biological Research

Diamines are organic compounds containing two amine functional groups. This structural feature imparts a range of chemical properties that make them valuable building blocks in both chemical synthesis and biological studies. In the realm of polymer chemistry, diamines are fundamental monomers for the synthesis of polyamides, polyimides, and polyureas, materials that are integral to numerous industries.

In biological and medicinal chemistry, the presence of two amino groups allows for complex interactions with biological targets. Diamines can act as ligands, forming stable complexes with metal ions, which is a critical aspect in the development of catalysts and therapeutic agents. Furthermore, the basic nature of the amine groups allows them to participate in a variety of chemical reactions, making them versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Historical Perspectives on the Academic Study of N1,N1-Dimethylpentane-1,5-diamine Dihydrochloride (B599025) and Related Structures

The academic study of diamines dates back to the early days of organic chemistry, with initial interest sparked by their role in the burgeoning field of polymer science. The development of synthetic polymers like nylon, which is famously synthesized from a diamine and a dicarboxylic acid, solidified the importance of this class of compounds.

While a detailed historical record specifically for N1,N1-Dimethylpentane-1,5-diamine Dihydrochloride is not extensively documented in early literature, the academic interest in its parent molecule, N1,N1-Dimethylpentane-1,5-diamine (also known as N,N-dimethylcadaverine), and related N-alkylated diamines grew with the advancement of synthetic methodologies. The development of techniques such as reductive amination and the alkylation of primary amines provided accessible routes to asymmetrically substituted diamines, opening avenues for more nuanced research into their properties and applications. The dihydrochloride salt form is often utilized in research to improve the compound's stability and solubility in aqueous solutions, a common practice in medicinal chemistry and biological assays.

Scope and Research Objectives for Investigating this compound

The investigation into this compound is driven by several key research objectives, largely stemming from the broader potential of functionalized diamines.

Key Research Objectives:

Synthesis of Novel Polymers: One primary objective is to explore its use as a monomer in polymerization reactions. The presence of a tertiary amine at one end and a primary amine at the other (in the free base form) offers the potential for creating polymers with unique properties, such as altered solubility, thermal stability, or adhesive characteristics.

Development of Bioactive Molecules: In medicinal chemistry, a significant goal is to use this compound as a scaffold for the synthesis of new drug candidates. The diamine structure can be readily modified to interact with specific biological targets, such as enzymes or receptors.

Creation of Advanced Materials: Research is also focused on its application in materials science, for example, as a curing agent for epoxy resins or in the formation of metal-organic frameworks (MOFs). The specific arrangement of the amine groups can influence the three-dimensional structure and properties of the resulting materials.

Fundamental Chemical Studies: On a more fundamental level, this compound serves as a model to study the influence of N-alkylation on the reactivity and physicochemical properties of diamines.

Detailed Research Findings:

Detailed research into N1,N1-Dimethylpentane-1,5-diamine and its dihydrochloride salt has yielded valuable data on its chemical and physical properties.

Interactive Data Table: Physicochemical Properties of N1,N1-Dimethylpentane-1,5-diamine and its Dihydrochloride Salt

| Property | N1,N1-Dimethylpentane-1,5-diamine | This compound |

| CAS Number | 3209-46-9 | 90001-90-4 |

| Molecular Formula | C7H18N2 | C7H20Cl2N2 |

| Molecular Weight | 130.23 g/mol | 203.15 g/mol |

| Boiling Point | 180.6 °C at 760 mmHg | Not available |

| Appearance | Colorless to light yellow liquid | Solid |

Data sourced from publicly available chemical databases.

Synthetic approaches to N1,N1-Dimethylpentane-1,5-diamine have been explored, with reductive amination being a prominent method. This can involve the reaction of glutaraldehyde (B144438) with dimethylamine (B145610) in the presence of a reducing agent. nih.govwikipedia.org Another potential route is the selective alkylation of cadaverine (B124047) (1,5-pentanediamine). researchgate.net The dihydrochloride salt is then typically prepared by treating the free base with hydrochloric acid.

The research applications of this compound are still an active area of investigation. Its structural similarity to biologically relevant polyamines suggests potential roles in modulating cellular processes. Furthermore, its utility as a building block in organic synthesis continues to be explored for the creation of novel compounds with tailored functionalities.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N',N'-dimethylpentane-1,5-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.2ClH/c1-9(2)7-5-3-4-6-8;;/h3-8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWFDECVDLWNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90001-90-4 | |

| Record name | (5-aminopentyl)dimethylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

**synthetic Methodologies and Reaction Pathways of N1,n1 Dimethylpentane 1,5 Diamine Dihydrochloride**

Novel Approaches and Advancements in the Synthesis of N1,N1-Dimethylpentane-1,5-diamine Dihydrochloride (B599025)

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of diamines. While specific novel approaches for N1,N1-Dimethylpentane-1,5-diamine dihydrochloride are not extensively documented, advancements in the broader field of amine synthesis are applicable.

For instance, catalytic reductive amination using molecular hydrogen or other reducing agents in the presence of a metal catalyst offers an alternative to traditional methods. These catalytic systems can provide high yields and selectivities under milder reaction conditions. The synthesis of N,N-dimethyl-1,3-propanediamine has been achieved in a continuous process involving the reaction of dimethylamine (B145610) and acrylonitrile (B1666552) followed by hydrogenation, suggesting that similar continuous flow technologies could be developed for the pentanediamine (B8596099) analogue.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This includes the use of renewable feedstocks, atom-economical reactions, and the reduction of hazardous waste.

The biosynthesis of diamines from renewable resources is a rapidly growing field. acs.org Microbial fermentation routes to produce precursor diamines like 1,5-pentanediamine (cadaverine) from amino acids are being explored as a sustainable alternative to petrochemical-based synthesis. acs.org Once the bio-derived diamine is obtained, greener methylation strategies can be employed.

The classical Eschweiler-Clarke reaction, while effective, uses stoichiometric amounts of formic acid. Greener alternatives are being investigated, such as catalytic methylation using non-toxic and renewable C1 sources like methanol (B129727) or carbon dioxide. For example, the N-methylation of amines using dimethyl carbonate (DMC), a green reagent, has been reported.

A solvent-free and formalin-free Eschweiler-Clarke methylation has been developed using paraformaldehyde and oxalic acid dihydrate, which decomposes in situ to formic acid. This method avoids the use of organic solvents and toxic formalin.

| Green Chemistry Aspect | Traditional Method | Greener Alternative |

| Starting Material | Petroleum-based 1,5-pentanediamine | Bio-derived 1,5-pentanediamine from lysine |

| Methylating Agent | Formaldehyde and formic acid | Dimethyl carbonate (DMC), CO2/H2, Methanol |

| Solvent | Often aqueous or organic solvents | Solvent-free conditions, water |

| Catalyst | Stoichiometric reagents | Heterogeneous or biocatalysts |

| Waste | Stoichiometric byproducts | Reduced waste, recyclable catalysts |

Stereochemical Considerations and Control in the Synthesis of this compound Analogues

While N1,N1-Dimethylpentane-1,5-diamine itself is achiral, the synthesis of its chiral analogues, where stereocenters are present on the pentane (B18724) backbone, requires stereochemical control. The development of asymmetric syntheses for diamines is a significant area of research due to their importance as chiral ligands and building blocks in medicinal chemistry.

The stereoselective synthesis of C2-symmetric chiral diamines has been achieved through various methods, including the reductive coupling of imines. For the synthesis of chiral 1,5-diamines, strategies often involve the use of chiral starting materials or chiral catalysts. For example, novel chiral 1,5-diamines have been synthesized from (R)-(+)-camphor.

**n1,n1 Dimethylpentane 1,5 Diamine Dihydrochloride As a Ligand in Coordination Chemistry Research**

Ligating Properties and Coordination Modes of N1,N1-Dimethylpentane-1,5-diamine Dihydrochloride (B599025) with Transition Metals

The free base form, N1,N1-Dimethylpentane-1,5-diamine, is a bidentate ligand that coordinates to metal ions through its two nitrogen atoms. The flexible pentylene chain distinguishes it from more rigid or shorter-chain diamines like ethylenediamine. This flexibility allows it to form a relatively large eight-membered chelate ring (M–N–(CH₂)₅–N). While five- and six-membered chelate rings are generally more stable, the longer chain of this ligand can offer unique stereochemical possibilities or adopt a bridging coordination mode, linking two separate metal centers.

The coordination of diamine ligands to transition metals can result in various geometries, most commonly octahedral and square planar. wikipedia.org For instance, with hexacoordinate metals like Co(III) or Ni(II), three molecules of a bidentate diamine can saturate the coordination sphere to form an octahedral complex, such as [M(diamine)₃]ⁿ⁺. wikipedia.org In the case of N1,N1-Dimethylpentane-1,5-diamine, the formation of such a tris-chelate complex might be sterically influenced by the N,N-dimethyl group and the conformational demands of the three eight-membered rings. Alternatively, it can form mixed-ligand complexes, such as [M(diamine)₂(X)₂]ⁿ⁺ or [M(diamine)(X)₄]ⁿ⁺, where X represents other ancillary ligands.

Structural Elucidation of Metal Complexes Formed with N1,N1-Dimethylpentane-1,5-diamine Dihydrochloride: Advanced Spectroscopic and Diffraction Studies

A variety of spectroscopic techniques are essential for characterizing these complexes in different states. researchgate.net

Infrared (IR) Spectroscopy is used to confirm the coordination of the nitrogen atoms to the metal center by observing shifts in the N-H (for the primary amine) and C-N stretching frequencies.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic structure of the metal center. In transition metal complexes, this technique is used to observe d-d electronic transitions, which are sensitive to the coordination geometry and the nature of the ligand field. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution, showing the connectivity and environment of the ligand's protons and carbons.

The table below presents representative crystallographic data for a hexacoordinated Nickel(II) complex with a different amine ligand, illustrating the type of structural information obtained from X-ray diffraction studies. scirp.org

| Parameter | Value for Ni(5-aminomethyl-[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbipa_XHCl15zhUgzr4Wn9KC-o16Pg28ztFDxC6E9ICC-I5U5WhMno50P1N0z4teNTX7akurdSj_3XcjxNN3SOTV_B19RjnKLkaEE8AZbE6PbuHBjcKGW0kDCGuAwD74VPFN8%3D)]aneN4)₂ scirp.org |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Octahedral |

| Ni–N Bond Lengths (Å) | 2.04 - 2.10 |

Applications of this compound Metal Complexes in Catalysis Research

Metal complexes containing diamine ligands are significant in catalysis, where the ligand framework helps to stabilize the metal ion and modulate its electronic and steric properties, thereby influencing its catalytic activity and selectivity. nih.gov

To facilitate catalyst separation and recycling, homogeneous catalysts can be immobilized onto solid supports. The N1,N1-Dimethylpentane-1,5-diamine ligand could be chemically modified, for instance at the primary amine, to allow grafting onto polymers or inorganic materials like silica (B1680970) or zeolites. Recent research has demonstrated the development of polymeric chiral diamine ligands whose iridium complexes serve as efficient and recyclable catalysts for asymmetric transfer hydrogenation. nih.govacs.org This approach combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. sigmaaldrich.com Chiral vicinal diamines are particularly valuable as ligands for creating chiral catalysts. sigmaaldrich.comrsc.org While N1,N1-Dimethylpentane-1,5-diamine is achiral, chiral analogues can be designed by introducing stereocenters into the pentane (B18724) backbone. Metal complexes of such chiral derivatives could be applied in asymmetric reactions. For example, chiral diamine-metal complexes are well-known for their effectiveness in asymmetric hydrogenation and transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantioselectivity. nih.govchemrxiv.org

The following table shows the performance of different chiral diamine ligands in the asymmetric addition of diethylzinc (B1219324) to N-diphenylphosphinoylimine, illustrating the high yields and enantiomeric ratios (er) achievable with such systems. chemrxiv.org

| Ligand | Solvent | Yield (%) chemrxiv.org | Enantiomeric Ratio (er) chemrxiv.org |

|---|---|---|---|

| L2 (N-Me diamine) | Toluene | 99 | 98.5:1.5 |

| L3 (N-H diamine) | Toluene | 99 | 99:1 |

| L2 (N-Me diamine) | Water | 99 | 98:2 |

| L3 (N-H diamine) | Water | 99 | 98.5:1.5 |

Theoretical Insights into Metal-Ligand Interactions of this compound Complexes

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of coordination complexes. researchgate.net These theoretical studies can provide deep insights into the nature of metal-ligand bonding, the relative stabilities of different isomers, and the electronic structures of complexes. For a ligand like N1,N1-Dimethylpentane-1,5-diamine, computational modeling could be used to:

Predict the most stable coordination geometry (e.g., chelating vs. bridging).

Analyze the conformational flexibility of the eight-membered chelate ring.

Calculate the bond dissociation energies to quantify the strength of the metal-nitrogen bonds.

Model the reaction pathways of catalytic processes, helping to elucidate mechanisms and rationalize experimentally observed outcomes.

Theoretical treatments of similar transition metal complexes with amine ligands have successfully predicted octahedral geometries and provided insights into their electronic properties, which were found to be in good agreement with experimental data. researchgate.net

**n1,n1 Dimethylpentane 1,5 Diamine Dihydrochloride As a Building Block in Organic Synthesis and Materials Science Research**

Role of N1,N1-Dimethylpentane-1,5-diamine Dihydrochloride (B599025) as a Precursor for Heterocyclic Compounds

The linear five-carbon backbone of N1,N1-Dimethylpentane-1,5-diamine makes it a suitable starting material for the synthesis of six-membered heterocyclic compounds, particularly piperidine (B6355638) derivatives. Through intramolecular cyclization reactions, the primary amine can react with a suitably functionalized terminal carbon to form the piperidine ring.

One potential pathway involves the conversion of the terminal methyl groups of the tertiary amine into a reactive species, followed by nucleophilic attack by the primary amine. While direct evidence for the use of N1,N1-Dimethylpentane-1,5-diamine in this specific transformation is not extensively documented in publicly available literature, the synthesis of N-methylpiperidine from related precursors like pentane-1,5-diol and methylamine (B109427) is well-established. chemicalbook.com This analogous transformation highlights the feasibility of forming the N-methylpiperidine scaffold from a five-carbon chain with a nitrogen source. The synthesis of N-methylpiperidine is of significant interest due to the prevalence of the piperidine motif in a wide array of natural products and pharmaceuticals. mdpi.com

Further research into the controlled cyclization of N1,N1-Dimethylpentane-1,5-diamine and its derivatives could open new avenues for the stereoselective synthesis of substituted piperidines, which are crucial components in many biologically active molecules. nih.gov

Utilization of N1,N1-Dimethylpentane-1,5-diamine Dihydrochloride in Polymer Science and Engineering Research

The presence of two amine groups allows N1,N1-Dimethylpentane-1,5-diamine to function as a valuable component in polymer synthesis, acting as both a monomer and a cross-linking agent to create advanced polymeric materials with tailored properties.

N1,N1-Dimethylpentane-1,5-diamine can be incorporated as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. researchgate.netmdpi.com The incorporation of the dimethylamino side group can influence the polymer's properties, such as its solubility, thermal stability, and mechanical strength. While research on polyamides specifically derived from N1,N1-Dimethylpentane-1,5-diamine is not as extensive as for other common diamines, the general principles of polyamide synthesis suggest its potential in creating polymers with unique characteristics. The asymmetry of the diamine could lead to polymers with interesting chain packing and morphological features.

| Polymer Type | Potential Co-monomer | Anticipated Polymer Characteristics |

|---|---|---|

| Polyamide | Adipic acid | Modified thermal properties and solubility compared to Nylon 6,6 |

| Polyamide | Terephthaloyl chloride | Aromatic-aliphatic polyamide with potentially enhanced rigidity |

The diamine functionality of N1,N1-Dimethylpentane-1,5-diamine makes it a suitable candidate for use as a cross-linking agent, particularly in epoxy resin systems. google.com In this role, the primary and tertiary amine groups can react with the epoxide rings of the resin, forming a three-dimensional network structure. nih.gov This cross-linking process is crucial for converting the liquid resin into a hard, thermoset material with enhanced mechanical strength, chemical resistance, and thermal stability. The density of cross-links, which can be controlled by the amount of diamine added, significantly influences the final properties of the cured polymer. researchgate.net While the use of various diamines as epoxy curing agents is a well-established technology, specific studies detailing the performance of N1,N1-Dimethylpentane-1,5-diamine in this application would provide valuable insights into its effectiveness and the specific properties it imparts to the resulting epoxy network.

This compound in the Design of Functional Materials (e.g., MOFs, Supramolecular Structures)

The ability of the amine groups in N1,N1-Dimethylpentane-1,5-diamine to coordinate with metal ions makes it a potential ligand for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. nih.govhw.ac.uk MOFs are crystalline materials with porous structures, formed by the self-assembly of metal ions or clusters with organic ligands. rsc.org The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by the choice of the metal and the organic linker.

The use of flexible aliphatic diamines like N1,N1-Dimethylpentane-1,5-diamine as ligands could lead to the formation of dynamic MOFs that can respond to external stimuli. mdpi.com Furthermore, the dimethylamino group could be post-synthetically modified to introduce additional functionalities within the MOF pores. While the functionalization of MOFs with various amines to enhance properties like CO2 capture is an active area of research, rsc.orgresearchgate.net the specific incorporation of N1,N1-Dimethylpentane-1,5-diamine as a primary building block in MOF synthesis remains an area for further exploration.

In supramolecular chemistry, the ability of N1,N1-Dimethylpentane-1,5-diamine to form hydrogen bonds and coordinate to metal centers could be exploited to direct the self-assembly of complex, non-covalently linked structures. nih.gov

Derivatization Strategies of this compound for Novel Organic Frameworks

The chemical versatility of N1,N1-Dimethylpentane-1,5-diamine allows for its derivatization to create more complex building blocks for the synthesis of novel organic frameworks. The primary amine group can be readily functionalized through reactions such as acylation, alkylation, and Schiff base formation. These modifications can introduce new functionalities and alter the geometry and connectivity of the molecule, enabling the construction of porous organic cages and other complex architectures.

For instance, reaction with aldehydes or ketones can lead to the formation of imines, which can then be used in subsequent cyclization or polymerization reactions. Acylation with di- or tri-functional acyl chlorides could produce amide-based linkers for the synthesis of covalent organic frameworks (COFs) or other porous polymers.

| Derivatization Reaction | Reagent | Potential Application of Derivative |

|---|---|---|

| Acylation | Terephthaloyl chloride | Linker for polyamide or COF synthesis |

| Schiff Base Formation | Formaldehyde | Precursor for macrocyclic compounds |

| Michael Addition | Acrylonitrile (B1666552) | Intermediate for further functionalization |

By strategically modifying the structure of N1,N1-Dimethylpentane-1,5-diamine, researchers can design and synthesize a new generation of organic frameworks with tailored pore sizes, surface functionalities, and chemical properties for applications in gas storage, separation, and catalysis.

No Published Research Found on the Biochemical Interactions of this compound

Despite a comprehensive search of available scientific literature, no specific in vitro or cellular research data was found for the chemical compound this compound corresponding to the detailed outline provided.

Extensive database searches for published studies on the interactions of this compound with biochemical systems have yielded no specific results. The current body of scientific literature does not appear to contain research that would fulfill the requirements of the requested article, which includes detailed findings on its interactions with nucleic acids, proteins, and enzymes, as well as its effects on cellular processes and metabolic fate.

While there is a broad field of research into polyamine analogues, which are compounds structurally related to this compound, the user's strict instruction to focus solely on this specific compound prevents the inclusion of data from these related but distinct molecules. Extrapolating findings from other polyamine analogues would not provide scientifically accurate information about this compound itself.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection. The following sections, as outlined in the prompt, remain unaddressed due to the absence of relevant research:

**interactions of N1,n1 Dimethylpentane 1,5 Diamine Dihydrochloride in Biochemical Systems Research in Vitro and Cellular Models **

Metabolic Fates and Biotransformations of N1,N1-Dimethylpentane-1,5-diamine Dihydrochloride (B599025) in Model Organisms (In Vitro Studies)

Should peer-reviewed research on N1,N1-Dimethylpentane-1,5-diamine dihydrochloride become available in the future, it will be possible to address these important biochemical questions. At present, this compound appears to be uncharacterized in the context of the requested biological interactions.

**computational and Theoretical Studies on N1,n1 Dimethylpentane 1,5 Diamine Dihydrochloride**

Quantum Chemical Calculations of N1,N1-Dimethylpentane-1,5-diamine Dihydrochloride (B599025): Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to predict various molecular properties.

A hypothetical study on N1,N1-Dimethylpentane-1,5-diamine dihydrochloride would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would yield valuable data on its electronic properties.

Key Predicted Electronic Properties:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the protonated diamine, the areas around the ammonium (B1175870) groups would be expected to be strongly electrophilic.

Atomic Charges: Calculation of partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) would quantify the charge distribution, providing further insight into polar bonds and reactive sites.

Table 1: Hypothetical Quantum Chemical Calculation Results for this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability. |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 10.6 eV | Suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 5.2 D | Indicates a polar molecule. |

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The flexible pentane (B18724) chain in this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in water). An MD simulation would track the movements of each atom based on a force field, revealing how the molecule flexes, bends, and interacts with its surroundings. This is particularly useful for understanding its behavior in a biological context.

Key Insights from Conformational Analysis and MD:

Identification of low-energy conformers and their relative populations.

Understanding the flexibility of the aliphatic chain.

Analysis of intramolecular hydrogen bonding possibilities.

Simulation of its interaction and solvation in different solvents.

Docking and Molecular Modeling Investigations of this compound Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to predict how a ligand might interact with the binding site of a protein.

Given that diamines are known to interact with various biological targets, such as ion channels or enzymes, a docking study could explore the potential binding modes of this compound. The protonated amine groups would likely form strong electrostatic interactions and hydrogen bonds with negatively charged or polar residues in a binding pocket.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Predicted Value | Interpretation |

| Binding Affinity | -7.2 kcal/mol | Indicates a favorable binding interaction. |

| Key Interactions | Hydrogen Bonds | The ammonium groups act as hydrogen bond donors. |

| Electrostatic | Strong attraction between the positively charged ligand and negative residues. |

Predictive Modeling for Reaction Mechanisms Involving this compound

Computational methods can be used to model the pathways of chemical reactions, identifying transition states and calculating activation energies. This allows for the prediction of reaction kinetics and the elucidation of reaction mechanisms. For this compound, this could involve modeling its synthesis or its potential metabolic pathways.

For instance, modeling the N-alkylation reaction to form this compound could help in optimizing reaction conditions by understanding the energy profile of the reaction.

**advanced Analytical Methodologies for Research on N1,n1 Dimethylpentane 1,5 Diamine Dihydrochloride**

Chromatographic Techniques (HPLC, GC-MS, UPLC) for Research-Level Purity Assessment and Quantification in Complex Matrices

Chromatographic methods are fundamental for the separation, identification, and quantification of N1,N1-Dimethylpentane-1,5-diamine dihydrochloride (B599025), especially for purity assessment and analysis in complex biological or environmental matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like N1,N1-Dimethylpentane-1,5-diamine dihydrochloride. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a variety of detectors, with UV detection being less suitable due to the lack of a significant chromophore in the molecule. More advanced detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often preferred.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Due to the salt nature and low volatility of this compound, direct analysis is challenging. Therefore, a derivatization step is typically required to convert the amine groups into more volatile and thermally stable derivatives. nih.gov For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation can be employed. The resulting derivatives can then be separated on a capillary GC column and detected by a mass spectrometer, which provides both qualitative and quantitative information.

Ultra-Performance Liquid Chromatography (UPLC) , a more recent advancement in liquid chromatography, offers higher resolution, sensitivity, and speed compared to traditional HPLC. UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), are particularly well-suited for quantifying low levels of diamines in complex matrices such as urine. nih.govnih.gov An established UPLC-ESI-MS/MS method for other small aliphatic diamines utilizes ion-pairing chemistry with an agent like heptafluorobutyric acid (HFBA) in the mobile phase to improve chromatographic retention and separation on a reversed-phase column. nih.govresearchgate.net This approach allows for baseline separation of multiple analytes in a short run time, typically under 5 minutes. nih.govresearchgate.net

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Aqueous buffer with ion-pairing agent (e.g., 0.1% HFBA in water) |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile) |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Spectroscopic Characterization Techniques (NMR, IR, UV-Vis, Mass Spectrometry) for Structural Studies of this compound and its Research Intermediates

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons. The methyl protons on the tertiary amine would appear as a singlet, while the methylene (B1212753) protons along the pentane (B18724) chain would exhibit multiplets due to spin-spin coupling. The protons on the carbon adjacent to the tertiary amine and the primary amine (in the dihydrochloride form, this would be an ammonium (B1175870) group) would be shifted downfield.

13C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The number of signals would confirm the symmetry of the molecule. The chemical shifts of the carbon atoms would be influenced by the electronegativity of the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by:

Broad absorption bands in the 2400-3000 cm-1 region, characteristic of the N-H stretching vibrations of the primary and tertiary ammonium groups (R-NH3+ and R3NH+).

N-H bending vibrations around 1500-1600 cm-1.

C-H stretching vibrations just below 3000 cm-1.

C-N stretching vibrations in the 1000-1250 cm-1 range.

UV-Visible (UV-Vis) Spectroscopy has limited applicability for this compound as it lacks a chromophore that absorbs significantly in the UV-Vis region.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For N1,N1-Dimethylpentane-1,5-diamine, the free base would have a specific molecular ion peak. The fragmentation pattern would likely involve cleavage of C-C bonds and alpha-cleavage adjacent to the nitrogen atoms. The most stable fragments would likely be those that form stabilized carbocations. For instance, a prominent fragment could result from the loss of a propyl radical from the molecular ion, leading to an ion containing the dimethylamino group.

| Technique | Expected Features |

|---|---|

| 1H NMR | Singlet for -N(CH3)2 protons; Multiplets for -(CH2)5- protons. |

| 13C NMR | Distinct signals for each of the carbon atoms in the pentane chain and the methyl groups. |

| IR (cm-1) | ~2400-3000 (N-H stretch, ammonium), ~1500-1600 (N-H bend), ~2850-2960 (C-H stretch), ~1000-1250 (C-N stretch). |

| Mass Spec (m/z) | Molecular ion peak corresponding to the free base (C7H18N2); Fragmentation pattern showing alpha-cleavage and loss of alkyl radicals. |

X-ray Crystallography and Diffraction Techniques for Solid-State Structural Elucidation of this compound and its Complexes

Powder X-ray Diffraction (PXRD) is a related technique used to analyze polycrystalline materials. It is valuable for phase identification, assessing sample purity, and studying polymorphism. The PXRD pattern of this compound would provide a unique fingerprint that can be used for quality control in research and synthesis.

Advanced Electrochemical Methods in Research Applications of this compound

Electrochemical methods can be employed to study the redox properties of this compound and for its quantification. The tertiary amine group in the molecule is susceptible to oxidation at a suitable electrode surface.

Cyclic Voltammetry (CV) can be used to investigate the electrochemical behavior of the compound. A cyclic voltammogram would reveal the oxidation potential of the tertiary amine group. Studies on other aliphatic amines have shown that the oxidation is generally an irreversible process. acs.org The peak potential and peak current can provide information about the kinetics of the electron transfer process and the concentration of the analyte.

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are more sensitive techniques that can be used for the quantitative determination of this compound. These methods can offer low detection limits and are often used in the analysis of electroactive species in various samples. Research on other molecules containing aliphatic tertiary amine groups has demonstrated the utility of DPV for their quantification. mdpi.com The development of a voltammetric method for this compound would involve optimizing parameters such as the supporting electrolyte, pH, and the working electrode material (e.g., glassy carbon, platinum).

**future Directions and Emerging Research Avenues for N1,n1 Dimethylpentane 1,5 Diamine Dihydrochloride**

Integration of N1,N1-Dimethylpentane-1,5-diamine Dihydrochloride (B599025) into Systems Chemistry Approaches

Systems chemistry focuses on the emergent properties of complex chemical systems, where molecules interact to form functional networks. The bifunctional nature of N1,N1-Dimethylpentane-1,5-diamine dihydrochloride, possessing both a tertiary and a primary amine (in its free base form), could theoretically allow it to participate in self-assembly processes. The dihydrochloride salt form suggests its potential use in aqueous systems where pH could act as a stimulus to modulate intermolecular interactions. However, no published studies have specifically investigated the use of this compound in creating complex chemical networks, molecular machines, or self-replicating systems. One supplier of the compound lists "Contact Printing & Self-Assembly Materials" as a general research area, but provides no specific data or publications involving this compound. ambeed.com

Potential for this compound in Novel Catalytic Cycles

Diamines are a well-established class of ligands and organocatalysts in a variety of chemical transformations. Their ability to chelate metal centers or to act as bifunctional acid-base catalysts is widely recognized. In principle, N1,N1-Dimethylpentane-1,5-diamine, as the free base, could serve as a ligand in transition metal catalysis or as an organocatalyst. The distinct electronic and steric environments of its two amine groups could offer unique reactivity and selectivity. However, a comprehensive search of the scientific literature yields no specific examples of this compound being employed in the development of novel catalytic cycles. The potential for this compound in catalysis remains an underexplored and purely theoretical field of inquiry.

Bio-inspired Applications and Biomimetic Research Utilizing this compound

Bio-inspired and biomimetic research often leverages the structures and functions of natural molecules to create new materials and systems. Polyamines are ubiquitous in biological systems and play crucial roles in processes such as DNA packaging and cell growth. The structure of N1,N1-Dimethylpentane-1,5-diamine could be seen as a simplified analog of more complex natural polyamines. This could suggest its potential use in the development of synthetic DNA condensing agents or as a building block for bio-inspired polymers. Nevertheless, there is currently no published research that demonstrates the use of this compound in any bio-inspired or biomimetic application.

Challenges and Opportunities in the Academic Research of this compound

The primary challenge in the academic research of this compound is the profound lack of existing foundational studies. Researchers interested in this compound would be venturing into a largely uncharted territory, which presents both significant hurdles and exciting opportunities.

Challenges:

Lack of Precedent: Without prior research, establishing new experimental protocols and predicting the compound's behavior in complex systems will be challenging.

Limited Commercial Availability for Research: While available from some suppliers, its use appears to be limited, which may affect its availability in various grades and quantities for large-scale academic research.

Opportunities:

Novel Discoveries: The absence of prior research means that any well-conducted study has the potential to yield novel and impactful findings.

Broad Applicability: The fundamental structure of the molecule suggests that it could be relevant to multiple fields, from materials science to medicinal chemistry, offering a wide range of potential research directions.

Fundamental Science: Initial studies would contribute to the fundamental understanding of how the specific features of this diamine influence its physical and chemical properties, providing a basis for future applied research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N1,N1-Dimethylpentane-1,5-diamine dihydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with alkylation of pentane-1,5-diamine precursors. For example, dimethylation of the primary amine groups can be achieved using methyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃). Solvents like dichloromethane or tetrahydrofuran are preferred to minimize side reactions . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt. Reaction conditions (temperature, stoichiometry) must be tightly controlled to optimize yield (>70%) and purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., dimethylation at N1) and backbone structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 179.2 for the free base).

- Infrared (IR) Spectroscopy : Peaks at ~2500 cm⁻¹ (N-H stretch for amine salts) and ~1600 cm⁻¹ (C-N bend) confirm functional groups .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, and Cl content (±0.3% deviation).

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight, amber-glass containers under inert gas (N₂/Ar) at -20°C. Thermal stability can be assessed via Differential Scanning Calorimetry (DSC), which typically shows decomposition above 200°C . Monitor stability over time using HPLC to detect degradation products (e.g., free amine or oxidized species) .

Advanced Research Questions

Q. What reaction mechanisms are involved when this compound acts as a nucleophile?

- Methodological Answer : The tertiary amine groups exhibit nucleophilic behavior in SN2 reactions, particularly in alkylation or acylation processes. Kinetic studies (e.g., using stopped-flow UV-Vis) can quantify reaction rates with electrophiles like benzyl bromide. Solvent polarity (e.g., DMF vs. THF) significantly impacts reactivity due to charge stabilization in the transition state . Computational modeling (DFT) may further elucidate electronic effects of the dimethyl groups on nucleophilicity .

Q. How does the compound interact with biological macromolecules such as DNA or enzymes?

- Methodological Answer : The diamine structure facilitates intercalation or minor-groove binding to DNA, assessed via fluorescence quenching assays or circular dichroism (CD). For enzyme inhibition studies (e.g., acetylcholinesterase), use Michaelis-Menten kinetics to determine IC₅₀ values. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, validated by mutagenesis or crystallography .

Q. How can researchers resolve contradictions in reactivity data from different studies?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or varying protonation states. Strategies include:

- Reproducibility Checks : Standardize reaction conditions (pH, ionic strength) and validate purity via LC-MS .

- Advanced Analytics : Use X-ray photoelectron spectroscopy (XPS) to confirm oxidation states or 2D NMR (e.g., HSQC) to detect conformational isomers .

- Systematic Screening : Design a Design of Experiments (DoE) matrix to isolate variables (e.g., temperature, solvent) .

Q. What advanced analytical methods are used to quantify this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Derivatization + LC-MS/MS : Derivatize with dansyl chloride to enhance ionization efficiency. Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/ACN). Limit of detection (LOD) can reach 0.1 ng/mL .

- Spectrophotometric Coupling : React with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) to form azo dyes; quantify at λ = 540 nm (ε ~ 50,000 M⁻¹cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.